molecular formula C12H19NO3 B3016888 Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2305185-32-2

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

Cat. No. B3016888
CAS RN: 2305185-32-2
M. Wt: 225.288
InChI Key: GOMKFUNPSCZRAT-IWSPIJDZSA-N
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Description

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound that falls within the category of tert-butyl carbamates, which are known for their utility in organic synthesis as intermediates. These compounds often serve as protected forms of amines or as versatile building blocks for constructing more complex molecules. The tert-butyl group is commonly used in chemistry due to its ability to protect functional groups during reactions and its ease of removal when the protection is no longer needed.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, efficient synthetic routes to tert-butyl carbamates with different structural features, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described, highlighting the versatility of these compounds . The gold(I)-catalyzed transformation of N-(hex-5-enynyl) tert-butyloxycarbamates is another example, demonstrating the use of metal catalysis in the synthesis of bicyclic carbamates . Enantioselective synthesis methods have also been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group attached to a tert-butyl moiety. The structural diversity of these compounds is evident in the literature, with examples such as a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, which is a key intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides . The molecular structures of these compounds can be complex, with various substituents and functional groups that can participate in further chemical transformations.

Chemical Reactions Analysis

Tert-butyl carbamates are involved in a variety of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . The presence of different functional groups on the tert-butyl carbamate framework allows for selective derivatization, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Cycloaddition reactions, such as the gold(I)-catalyzed [4+2] cycloaddition, are also applicable to these compounds . The versatility of tert-butyl carbamates is further demonstrated by their use in photochemical ring contraction reactions to produce cyclopropanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds typically exhibit good stability and can be isolated and purified using standard techniques. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the carbamate. The presence of other functional groups, such as hydroxyl or amino groups, can introduce additional properties like hydrogen bonding capability, as seen in the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . The enantiopure forms of tert-butyl carbamates, such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, are particularly important in asymmetric synthesis and pharmaceutical applications10.

Scientific Research Applications

Synthesis and Molecular Structures

  • Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is crucial in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use as an intermediate in the enantioselective synthesis of these compounds. Its crystal structure confirms its utility in this context (Ober, Marsch, Harms, & Carell, 2004).

  • The compound also finds application in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan. This process highlights its versatility in chemical reactions, particularly in the context of amine and carbamate chemistry (Padwa, Brodney, & Lynch, 2003).

As a Key Intermediate

  • It serves as an essential intermediate in the synthesis of potent CCR2 antagonists. This is evident from the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where it plays a crucial role (Campbell et al., 2009).

  • The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from its ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt showcases its utility in creating complex molecular structures, such as cyclic amino acid esters (Moriguchi et al., 2014).

Applications in Synthesis of Derivatives

  • The compound is used in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via asymmetric Mannich reaction. This highlights its role in the creation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • In the synthesis of protected amines and derivatives, its application is further evidenced. This involves processes like regioisomeric triazolines and aziridine formations (Nativi, Reymond, & Vogel, 1989).

Mechanism of Action

The mechanism of action of a carbamate compound can vary widely depending on its structure and the context in which it is used. For example, some carbamates are used as insecticides and work by inhibiting the activity of acetylcholinesterase, an enzyme involved in neurotransmission .

Safety and Hazards

Carbamates, depending on their specific structure, can have a range of safety and hazard profiles. Some carbamates are relatively safe for use, while others can be toxic or even lethal. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research and development of a specific carbamate compound would depend on its properties and potential applications. Carbamates have been explored for use in a variety of fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMKFUNPSCZRAT-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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